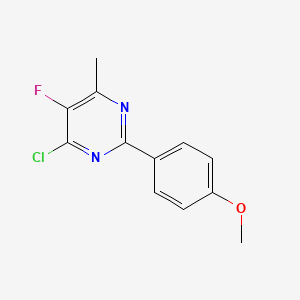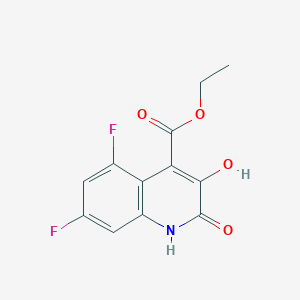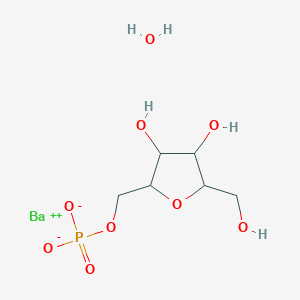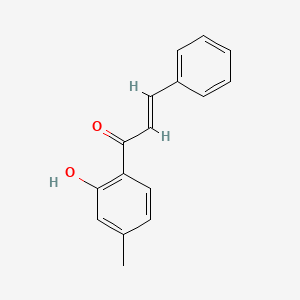
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and isobutoxy substituents on the thiophene ring
Preparation Methods
The synthesis of 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Substitution Reactions: Methoxy and isobutoxy groups are introduced onto the thiophene ring through substitution reactions. Common reagents for these reactions include methanol and isobutanol, often in the presence of a strong acid or base to facilitate the substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and isobutoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the specific biological context .
Comparison with Similar Compounds
5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
3-Methoxythiophene-2-carboxylic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.
5-Isobutoxy-2-thiophenecarboxylic acid:
2-Methoxythiophene-3-carboxylic acid: Has a different substitution pattern, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-methoxy-5-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(13-3)9(15-8)10(11)12/h4,6H,5H2,1-3H3,(H,11,12) |
InChI Key |
AMHNOOZHXIKMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(S1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)





![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)

![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)




